molecular formula C8H7ClO2S B13077606 1-(5-Chlorothiophen-2-yl)butane-1,3-dione

1-(5-Chlorothiophen-2-yl)butane-1,3-dione

Cat. No.: B13077606
M. Wt: 202.66 g/mol
InChI Key: GRWIUBTUWASPBK-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)butane-1,3-dione (CAS 854461-07-7) is a high-value β-diketone derivative featuring a chlorinated thiophene ring. With a molecular formula of C 8 H 7 ClO 2 S and a molecular weight of 202.66 g/mol , this compound serves as a versatile Heterocyclic Building Block for synthesizing more complex chemical structures . Its structure, which includes both keto and enol tautomeric forms, allows it to act as a key precursor in coordination chemistry and as an intermediate in the development of active pharmaceutical ingredients (APIs), agrochemicals, and organic materials. This product is offered with a typical purity of 95% and is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers can leverage this compound to explore novel synthetic pathways in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClO2S

Molecular Weight

202.66 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)butane-1,3-dione

InChI

InChI=1S/C8H7ClO2S/c1-5(10)4-6(11)7-2-3-8(9)12-7/h2-3H,4H2,1H3

InChI Key

GRWIUBTUWASPBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(S1)Cl

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 5 Chlorothiophen 2 Yl Butane 1,3 Dione

Established Synthetic Pathways to β-Diketones Featuring the Thiophene (B33073) Moiety

The synthesis of β-diketones containing a thiophene ring is well-established in organic chemistry, primarily relying on classical condensation reactions. These methods provide reliable routes to the target scaffold.

Claisen Condensation and Related Approaches

The most traditional and widely utilized method for synthesizing 1,3-diketones is the Claisen condensation. nih.govfiveable.me This carbon-carbon bond-forming reaction occurs between a ketone and an ester in the presence of a strong base to yield a β-diketone or a β-keto ester. fiveable.mewikipedia.org For thiophene-containing β-diketones, this typically involves the reaction of an acetylthiophene derivative with an appropriate ester.

The reaction's success is highly dependent on the choice of base and solvent. Strong bases such as sodium ethoxide (NaOEt), sodium methoxide (B1231860) (NaOMe), and sodium hydride (NaH) are commonly employed to deprotonate the α-carbon of the ketone, forming an enolate. nih.gov The use of stronger bases like sodium amide or sodium hydride can often improve the reaction yield. organic-chemistry.org The enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of an alkoxide group leads to the formation of the β-diketone. wikipedia.org The final step, the deprotonation of the newly formed diketone, is a key driving force for the reaction. wikipedia.org

In a study on the synthesis of 2-thienyl diketones, researchers found that adding a mixture of the ketone and ester to a suspension of the base provided higher yields. nih.gov Sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) was identified as a more suitable base/solvent system than sodium alkoxides in diethyl ether (Et2O), as the degradation of alkoxides was difficult to manage. nih.gov For instance, the condensation of 2-acetylthiophene (B1664040) with ethyl acetate (B1210297) to form 1-(2-thienyl)butane-1,3-dione has been achieved with a 71% yield. nih.gov

A common purification strategy for β-diketones synthesized via Claisen condensation involves the formation of copper(II) chelates. nih.govd-nb.info Treating the crude product with copper(II) acetate results in the precipitation of a copper salt of the diketone, which can be isolated and subsequently decomposed to yield the purified β-diketone. nih.gov

Table 1: Conditions for Claisen Condensation of 2-Acetylthiophene with Esters nih.gov
Ester SubstrateBaseSolventYield
Methyl heptafluorobutanoateNaHTHF92%
Ethyl acetateNot specifiedNot specified71%
Ethyl trifluoroacetateNaOEtEt2ONot specified

Utilization of 2-Acetyl-5-chlorothiophene (B429048) as a Key Precursor

The direct precursor for the synthesis of 1-(5-chlorothiophen-2-yl)butane-1,3-dione is 2-acetyl-5-chlorothiophene. chemicalbook.comsigmaaldrich.comnih.gov This compound serves as the ketone component in the Claisen condensation reaction. The general methodology described above is directly applicable.

The synthesis involves the reaction of 2-acetyl-5-chlorothiophene with an acetate ester, such as ethyl acetate or methyl acetate, in the presence of a strong base. The base abstracts a proton from the methyl group of the acetyl moiety, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of the acetate ester, leading to the formation of the target β-diketone, this compound, after an acidic workup. 2-Acetyl-5-chlorothiophene is a readily available starting material, making this a practical and direct route to the desired product. arabjchem.org

Advanced Synthetic Techniques and Optimization

Beyond classical methods, advanced synthetic strategies offer alternative and potentially more efficient or selective routes to β-diketones and their derivatives.

Catalytic Approaches in β-Diketone Synthesis

Modern organic synthesis has seen the development of various catalytic methods for preparing 1,3-diketones, including organocatalytic and metal-based catalytic approaches. nih.gov These methods can offer milder reaction conditions and improved selectivity compared to traditional base-mediated condensations.

One example of a metal-based catalytic approach is the rhodium-catalyzed reductive α-acylation of α,β-unsaturated ketones (enones). amazonaws.com In this process, an enone reacts with an acid chloride in the presence of a rhodium catalyst and a reducing agent, such as diethylzinc, to form a 1,3-diketone. amazonaws.com This methodology represents a convergent approach where the β-diketone is assembled from different precursors than those used in a Claisen condensation. While not specifically demonstrated for this compound, such catalytic strategies present a viable alternative pathway for its synthesis.

Stereoselective Biotransformations to Related Hydroxy Ketones (e.g., via Bioreduction)

The β-dicarbonyl moiety of this compound is a suitable substrate for stereoselective reduction to form chiral hydroxy ketones, which are valuable building blocks in asymmetric synthesis. Biocatalysis, using whole cells or isolated enzymes, provides a powerful tool for achieving these transformations with high enantioselectivity.

Ketoreductases (KREDs) are enzymes that can catalyze the stereoselective reduction of ketones to their corresponding alcohols. rsc.org The bioreduction of a β-diketone can, in principle, be controlled to selectively reduce one of the two carbonyl groups, yielding a chiral β-hydroxy ketone. This process is often performed using whole microbial cells, such as fungi or bacteria, which contain a variety of oxidoreductases. google.com For example, various microorganisms have been successfully used to convert keto compounds into their corresponding hydroxyl derivatives with high conversion rates and enantiomeric excesses. google.com The use of recombinant E. coli strains overexpressing specific KREDs has also been shown to be highly effective for producing chiral β-nitro alcohols from α-nitro ketones. rsc.org

This biocatalytic approach could be applied to this compound to synthesize (R)- or (S)-1-(5-chlorothiophen-2-yl)-3-hydroxybutan-1-one, depending on the choice of biocatalyst. Such stereoselective biotransformations represent an advanced technique for converting the achiral β-diketone into valuable, optically active derivatives.

Chemical Reactivity and Derivatization of 1 5 Chlorothiophen 2 Yl Butane 1,3 Dione

Intramolecular Tautomerism and Isomerization Pathways

Keto-Enol Tautomeric Equilibrium

Like other β-dicarbonyl compounds, 1-(5-chlorothiophen-2-yl)butane-1,3-dione exists as a dynamic equilibrium between its keto and enol tautomeric forms. mdpi.comruc.dk The diketo form contains two adjacent carbonyl groups, while the enol form is characterized by a hydroxyl group conjugated with a carbonyl group through a carbon-carbon double bond. mdpi.com Generally, the enol form of β-diketones is significantly stabilized by the formation of a strong intramolecular hydrogen bond and a conjugated system, often making it the predominant tautomer in solution. mdpi.comruc.dk

The position of this equilibrium is influenced by several factors, including the nature of the substituents on the β-diketone framework and the polarity of the solvent. mdpi.comnih.gov For this compound, the presence of the heteroaromatic thiophene (B33073) ring typically favors a high enol content, approaching 100% in many cases. mdpi.com The equilibrium can be represented as follows:

Figure 1: Keto-Enol Tautomerism of this compound

TautomerKey Structural FeaturesFactors Favoring this Form
Diketone Two C=O groups, sp3 hybridized central carbonIncreased solvent polarity, bulky substituents at the central carbon. mdpi.comrsc.org
Enol C=C-C=O conjugated system, intramolecular H-bondAromatic or heteroaromatic substituents, non-polar solvents. mdpi.comnih.gov

This is an interactive data table. Click on the headers to sort.

Research on analogous β-diketones with thiophene or furan (B31954) rings indicates that the enol form is the major tautomer. nih.gov The electronic properties of the 5-chlorothiophene ring, being an electron-rich heteroaromatic system, contribute to the stability of the conjugated enol system.

Stereochemical Aspects of Isomers and Derivatives

The planar and rigid structure of the enol tautomer, stabilized by the intramolecular hydrogen bond, has implications for the stereochemistry of its derivatives. While the parent compound itself is achiral, reactions at the β-diketone moiety can lead to the formation of chiral centers.

For instance, the enantioselective allylation of the enol form of β-diketones can produce tertiary carbinols with high enantiomeric excess. nih.gov This suggests that derivatization of this compound can be controlled to yield specific stereoisomers. The generation of a new stereocenter often occurs at one of the carbonyl carbons or the central carbon atom, depending on the reaction type. The stereochemical outcome of such reactions is a critical aspect in the synthesis of biologically active molecules where specific stereoisomers are often required for desired activity.

Reactions Involving the β-Diketone Functionality

The β-diketone group is a versatile synthon for the construction of a wide array of organic molecules, particularly heterocycles. mdpi.comnih.gov

Condensation Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles

The electrophilic nature of the carbonyl carbons in this compound makes them susceptible to attack by various nucleophiles. Condensation reactions with bifunctional nucleophiles are a common strategy for synthesizing heterocyclic systems.

Nitrogen Nucleophiles: Reactions with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine, substituted hydrazines) typically yield pyrazoles. The reaction proceeds through initial condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration. Similarly, reaction with hydroxylamine (B1172632) leads to the formation of isoxazoles, and amidines or guanidines can be used to synthesize pyrimidine (B1678525) derivatives.

Oxygen Nucleophiles: While less common for forming stable heterocyclic rings from acyclic β-diketones, reactions with certain oxygen nucleophiles can occur. For example, under specific conditions, cyclization to form furan or pyran derivatives is possible.

Sulfur Nucleophiles: The reaction with sulfur nucleophiles, such as Lawesson's reagent, can convert one or both of the carbonyl oxygens to sulfur, yielding thioketones or dithioketones. mdpi.com These thionated intermediates can then undergo further cyclization reactions. For instance, reaction with phosphorus pentasulfide can lead to the formation of thiophene rings, although in the case of this compound, this would lead to a more complex poly-thiophene system. nih.gov

Cyclization Reactions to Form Heterocyclic Compounds

The ability of this compound to act as a 1,3-bielectrophile is fundamental to its utility in heterocyclic synthesis. nih.gov The specific heterocyclic system formed depends on the nature of the dinucleophile used in the condensation reaction.

NucleophileResulting Heterocycle
Hydrazine (H₂NNH₂)Pyrazole (B372694)
Substituted Hydrazines (R-NHNH₂)N-substituted Pyrazole
Hydroxylamine (NH₂OH)Isoxazole
Urea (B33335) (H₂NCONH₂)Pyrimidinone
Thiourea (B124793) (H₂NCSNH₂)Thiopyrimidinone
Amidines (R-C(=NH)NH₂)Substituted Pyrimidine

This is an interactive data table based on common cyclization reactions of β-diketones.

These cyclocondensation reactions are often acid or base-catalyzed and provide a straightforward entry into a variety of five- and six-membered heterocyclic rings containing the 5-chlorothiophen-2-yl substituent.

Transformations of the 5-Chlorothiophene Moiety

The chlorine atom on the thiophene ring offers another site for chemical modification, primarily through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution on a chlorothiophene ring is generally challenging but can be facilitated by the presence of strong electron-withdrawing groups on the ring. libretexts.orglibretexts.org The acyl group at the 2-position of the thiophene ring in this compound is electron-withdrawing and can activate the chlorine atom at the 5-position towards nucleophilic attack, although harsh reaction conditions might be required. youtube.comyoutube.com

A more versatile approach for modifying the 5-chlorothiophene moiety is through palladium-catalyzed cross-coupling reactions. nih.gov Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be employed to replace the chlorine atom with a variety of carbon, nitrogen, or other substituents. nih.govmdpi.comuzh.ch These reactions are highly efficient and offer a powerful tool for elaborating the molecular structure.

For example, a Suzuki-Miyaura cross-coupling reaction could be used to introduce a new aryl or heteroaryl group at the 5-position of the thiophene ring, creating more complex biaryl structures. nih.govmdpi.com

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution. The reactivity and orientation of incoming electrophiles are governed by the electronic effects of the existing substituents: the 5-chloro group and the 2-butanoyl-1,3-dione side chain. The chlorine atom is a deactivating but ortho, para-directing group, while the acyl group at position 2 is strongly deactivating and directs incoming electrophiles to the meta position (C4).

Given that both substituents direct towards the same position, electrophilic substitution is expected to occur with high regioselectivity at the C4 position of the thiophene ring. Common electrophilic aromatic substitution reactions applicable to this substrate include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comnih.gov For instance, bromination using N-bromosuccinimide (NBS) in a suitable solvent would be expected to yield the 4-bromo derivative.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

ReactionReagentExpected Major Product
BrominationN-Bromosuccinimide (NBS)1-(4-Bromo-5-chlorothiophen-2-yl)butane-1,3-dione
NitrationHNO₃/H₂SO₄1-(5-Chloro-4-nitrothiophen-2-yl)butane-1,3-dione
Friedel-Crafts AcylationAcyl chloride/AlCl₃1-(4-Acyl-5-chlorothiophen-2-yl)butane-1,3-dione

Modification of the Chlorine Atom through Substitution or Cross-Coupling

The chlorine atom at the C5 position of the thiophene ring serves as a handle for introducing further molecular diversity. This can be achieved through various transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr), although the latter typically requires strong activation.

Palladium-catalyzed cross-coupling reactions are particularly effective for aryl chlorides. For example, a Suzuki coupling with an arylboronic acid could be used to form a C-C bond, linking a new aryl group to the thiophene ring. Similarly, Sonogashira coupling with a terminal alkyne, Buchwald-Hartwig amination with an amine, or Stille coupling with an organostannane could introduce alkynyl, amino, or alkyl/aryl functionalities, respectively. These reactions significantly expand the range of accessible derivatives.

Synthesis of Novel Heterocyclic Derivatives from this compound

The 1,3-dicarbonyl moiety is a classic synthon for the construction of a wide array of heterocyclic systems through condensation reactions with binucleophiles.

Pyrazole Formation and Derivatives

One of the most well-established reactions of 1,3-diones is their condensation with hydrazine and its derivatives to form pyrazoles, known as the Knorr pyrazole synthesis. mdpi.commdpi.com The reaction of this compound with hydrazine hydrate (B1144303) would lead to the formation of 3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole.

When an unsymmetrical hydrazine, such as phenylhydrazine, is used, a mixture of two regioisomeric pyrazoles can be formed. mdpi.comnih.gov The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration. The regiochemical outcome depends on the relative reactivity of the two carbonyl groups and the reaction conditions.

Table 2: Synthesis of Pyrazole Derivatives

Hydrazine ReagentResulting Pyrazole Derivative(s)
Hydrazine hydrate (NH₂NH₂)3-(5-Chlorothiophen-2-yl)-5-methyl-1H-pyrazole
Phenylhydrazine (PhNHNH₂)1-Phenyl-3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole and 1-Phenyl-5-(5-chlorothiophen-2-yl)-3-methyl-1H-pyrazole
Methylhydrazine (MeNHNH₂)1-Methyl-3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole and 1-Methyl-5-(5-chlorothiophen-2-yl)-3-methyl-1H-pyrazole

Thiadiazole and Other Fused Heterocycle Syntheses

While 1,3-diones are not direct precursors for thiadiazoles, they can be converted into suitable intermediates. For example, the dione (B5365651) can be transformed into a thiosemicarbazone, which can then undergo oxidative cyclization to form a 1,3,4-thiadiazole (B1197879) derivative. nih.govconnectjournals.com

Furthermore, the versatile 1,3-dione functionality can be utilized to synthesize a variety of other fused and non-fused heterocyclic systems. Condensation with hydroxylamine yields isoxazoles, while reaction with urea or thiourea can produce pyrimidine or thiopyrimidine rings, respectively. Reaction with guanidine (B92328) can lead to aminopyrimidines. These reactions highlight the role of this compound as a key intermediate for generating libraries of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. longdom.org

Coordination Chemistry of 1 5 Chlorothiophen 2 Yl Butane 1,3 Dione and Its Metal Complexes

Ligand Design Principles and Chelation Modes

1-(5-Chlorothiophen-2-yl)butane-1,3-dione is a β-diketone ligand that features a chlorothiophene moiety. The design of this ligand incorporates both a hard donor (oxygen atoms of the dione (B5365651) group) and a potentially coordinating soft donor (the sulfur atom of the thiophene (B33073) ring), although chelation primarily occurs through the dione's oxygen atoms. The presence of the electron-withdrawing chlorine atom and the thiophene ring can influence the electronic properties of the resulting metal complexes.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the nature of the metal ion dictate the final structure of the complex.

Copper(II) ions, with a d⁹ electronic configuration, are known to form a variety of coordination geometries, with square planar and distorted octahedral being the most common. With bidentate ligands like β-diketones, bis(β-diketonato)copper(II) complexes, [Cu(L)₂], are frequently observed. These complexes are typically square planar. In some cases, axial ligation by solvent molecules or other coordinating species can lead to square pyramidal or distorted octahedral geometries.

Nickel(II) ions (d⁸) can form complexes with diverse geometries, including octahedral, square planar, and tetrahedral. The preferred geometry is influenced by the ligand field strength and steric factors. With β-diketonate ligands, Ni(II) can form octahedral complexes of the type [Ni(L)₂(H₂O)₂], where two water molecules occupy the axial positions. Square planar, diamagnetic complexes, [Ni(L)₂], are also known, particularly with sterically demanding β-diketones. Theoretical studies on related 2-acetyl-5-chloro-thiophene thiosemicarbazone and its Ni(II) complexes have been conducted, though this is a different class of ligand. dergipark.org.tr

The coordination chemistry of ruthenium(II) with β-diketonate ligands is well-documented, often resulting in octahedral complexes. nih.govrsc.org A common structural motif is the "piano-stool" geometry, particularly in organometallic ruthenium(II) arene complexes. amazonaws.com In these complexes, an arene ligand forms the "seat" of the stool, while the bidentate β-diketonate and other ligands form the "legs". The general formula for such complexes can be represented as [(η⁶-arene)Ru(β-diketonato)X], where X is a monodentate ligand like chloride.

The β-diketonate ligand forms a stable six-membered chelate ring with the ruthenium center. amazonaws.com The electronic properties of the resulting complex can be fine-tuned by modifying the substituents on the β-diketonate ligand, which in this case are the 5-chlorothiophen-2-yl and methyl groups. This ability to modulate the electronic environment at the metal center is a key aspect of ligand design in the development of catalysts and therapeutic agents. rsc.org

Complex TypeGeneral FormulaCoordination GeometryKey Features
Ruthenium(II) Arene[(η⁶-arene)Ru(L)Cl]Pseudo-octahedral ("piano-stool")Arene ligand occupies one face of the octahedron.
Ruthenium(II) Polypyridyl[Ru(bpy)₂(L)]⁺OctahedralContains bipyridine (bpy) co-ligands.

L represents the deprotonated form of this compound.

While specific research on other metal complexes with this compound is scarce, the versatile chelating nature of β-diketones allows for the formation of complexes with a wide range of other transition metals, lanthanides, and actinides. The resulting architectures would depend on the preferred coordination number and geometry of the specific metal ion. For instance, trivalent lanthanide ions typically exhibit higher coordination numbers (e.g., 8 or 9) and could form tris- or even tetrakis(β-diketonato) complexes.

Structural Elucidation Techniques for Complexes (e.g., Single Crystal X-ray Diffraction)

For a crystalline sample of a metal complex of this compound, the process would involve:

Crystal Growth: Growing a single crystal of suitable size and quality is the first and often most challenging step.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.

The resulting structural data would confirm the coordination mode of the ligand, the geometry of the metal center, and reveal any intermolecular interactions, such as hydrogen bonding or π-π stacking, in the solid state.

Other spectroscopic techniques that are crucial for the characterization of these complexes include:

Infrared (IR) Spectroscopy: To confirm the coordination of the β-diketonate ligand to the metal ion by observing shifts in the C=O and C=C stretching frequencies.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, providing insights into the coordination geometry and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the coordinated state.

Elemental Analysis: To determine the empirical formula of the complex and confirm its stoichiometry.

Electronic and Spectroscopic Properties of Metal Complexes4.4.1. Solvatochromism of Metal Chelates4.4.2. Thermal Behavior and Stability Studies of Complexes

No published studies were identified that specifically investigate the solvatochromic behavior of metal chelates of this compound. Such studies would involve the analysis of their UV-Visible absorption spectra in a range of solvents with varying polarities to observe any shifts in the absorption maxima, which provide insights into the electronic structure of the complexes and their interactions with the solvent molecules.

Similarly, there is a lack of available data from thermogravimetric analysis (TGA) or differential thermal analysis (DTA) for metal complexes of this particular ligand. These analyses are crucial for determining the thermal stability, decomposition pathways, and the nature of any coordinated or lattice solvent molecules within the complex structure.

Future research in the field of coordination chemistry may address these gaps, providing the necessary experimental data to fully characterize the metal complexes of this compound and elucidate their electronic, spectroscopic, and thermal properties. Until such research is published, a detailed and scientifically accurate article on these specific aspects cannot be composed.

Advanced Spectroscopic Analysis and Structural Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

No experimental or theoretical FT-IR or Raman spectroscopic data for 1-(5-Chlorothiophen-2-yl)butane-1,3-dione has been found in published literature. Such data would be essential for identifying characteristic vibrational modes of the chlorothiophene ring, the dicarbonyl moiety, and for studying the compound's conformational isomers, such as the keto-enol tautomers typical for β-diketones.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments (¹H, ¹³C, 2D NMR)

Published ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for this compound are not available. This data would be crucial for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure, and investigating the tautomeric equilibrium between the keto and enol forms in various solvents.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Studies

While the molecular formula (C₈H₇ClO₂S) and molecular weight (202.66 g/mol ) are known, detailed high-resolution mass spectrometry data and fragmentation pathway studies for this compound have not been reported. HRMS would provide the precise mass of the molecular ion, confirming its elemental composition, and tandem MS/MS experiments would elucidate its fragmentation patterns under ionization.

Solid-State Structural Analysis by Single Crystal X-ray Diffraction

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique would be the definitive method for determining its precise three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While crystal structures for similar compounds, such as chalcone (B49325) derivatives of 5-chlorothiophene, are available, this information cannot be extrapolated to the target molecule.

Correlation of Experimental Spectroscopic Data with Theoretical Calculations

In the absence of experimental spectroscopic data, a correlation with theoretical calculations (e.g., using Density Functional Theory, DFT) cannot be performed. Such a study would typically involve optimizing the molecular geometry and calculating theoretical vibrational frequencies, NMR chemical shifts, and other spectroscopic parameters to compare with and support the experimental findings.

Computational Chemistry and Quantum Chemical Studies on 1 5 Chlorothiophen 2 Yl Butane 1,3 Dione

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of organic compounds, including 1-(5-chlorothiophen-2-yl)butane-1,3-dione and its derivatives.

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, which exists as a tautomeric mixture of enol and keto forms, DFT calculations can elucidate the relative stabilities of these tautomers. The enol form is often stabilized by an intramolecular hydrogen bond forming a six-membered ring.

Conformational analysis of this compound and its derivatives involves exploring the potential energy landscape to identify various stable conformers and the energy barriers between them. The orientation of the chlorothiophene ring relative to the butane-1,3-dione moiety is a key conformational feature. Studies on similar chlorothiophene derivatives have utilized DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to determine optimized geometric parameters. nih.govnih.gov For this compound, it is expected that the molecule will adopt a largely planar conformation to maximize conjugation, with the potential for different rotational isomers.

Table 1: Predicted Optimized Geometrical Parameters for the Enol Tautomer of this compound (Illustrative)

Parameter Bond/Angle Predicted Value (B3LYP/6-31G(d,p))
Bond Length C=O ~1.25 Å
C-O ~1.34 Å
C-C (thiophene) ~1.37 - 1.42 Å
C-S ~1.72 Å
C-Cl ~1.74 Å
Bond Angle O-C-C ~120°
C-S-C ~92°

Note: The data in this table is illustrative and based on typical values for similar structures, as a specific study on this exact compound is not available.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorothiophene ring, while the LUMO is likely distributed over the dicarbonyl system. This distribution facilitates intramolecular charge transfer from the thiophene (B33073) ring to the dione (B5365651) moiety. The HOMO-LUMO gap for similar chlorothiophene-based compounds has been found to be in a range that indicates good reactivity. nih.govresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Parameter Predicted Energy (eV)
HOMO Energy -6.5
LUMO Energy -2.0

Note: The data in this table is illustrative and based on typical values for similar structures, as a specific study on this exact compound is not available.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface visualizes the charge distribution, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the dione group, making them sites for electrophilic attack and coordination to metal ions. The hydrogen atoms and the region around the chlorine atom would exhibit positive potential (blue), indicating sites for nucleophilic attack. Such analyses have been performed on related chlorothiophene compounds to understand their reactivity. nih.gov

Vibrational Frequency Calculations and Spectroscopic Simulations (e.g., IR and Raman Spectra)

Vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds and functional groups.

For this compound, key vibrational modes would include the C=O stretching frequencies of the dione group, C-S and C-Cl stretching of the thiophene ring, and various C-H bending and stretching modes. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretch (enol) ~3400
C-H Stretch (aromatic) ~3100
C=O Stretch ~1600 - 1700
C=C Stretch ~1500 - 1600
C-Cl Stretch ~700

Note: The data in this table is illustrative and based on typical values for similar structures, as a specific study on this exact compound is not available.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. In this compound, NBO analysis can quantify the intramolecular charge transfer from the chlorothiophene ring to the dione moiety. It can also elucidate the nature of the intramolecular hydrogen bond in the enol tautomer by analyzing the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the O-H bond.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov It maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular interactions, such as H···H, C···H, O···H, and Cl···H contacts.

For a crystalline sample of this compound, Hirshfeld surface analysis could reveal the dominant forces governing the crystal packing. Studies on similar heterocyclic compounds have shown the importance of various weak interactions in stabilizing the crystal structure. nih.govnih.gov It is likely that C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions involving the thiophene rings, would play a significant role.

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Illustrative)

Intermolecular Contact Predicted Contribution (%)
H···H 35-45
C···H/H···C 20-30
O···H/H···O 15-25
Cl···H/H···Cl 5-10

Note: The data in this table is illustrative and based on typical values for similar structures, as a specific study on this exact compound is not available.

Theoretical Studies on Isomerization Pathways (e.g., Trans/Cis-DFT Isomerization in Metal Complexes)

Metal complexes of β-diketones, such as this compound, can exist as different geometric isomers, most commonly cis and trans isomers in square planar or octahedral geometries. Density Functional Theory (DFT) calculations are a well-established method for investigating the relative stabilities of these isomers and the energy barriers associated with their interconversion.

For analogous palladium(II) β-diketonate complexes, DFT calculations have been successfully employed to determine the energetically preferred isomer. mdpi.com Studies have shown that for many palladium complexes with β-diketone ligands, the trans isomer is energetically more stable than the cis isomer. mdpi.com The energy difference between the isomers can provide insight into the isomer distribution in solution. For instance, a larger energy difference would suggest the predominance of the more stable isomer. mdpi.com

The isomerization pathway between the cis and trans forms can be elucidated by locating the transition state structure connecting the two minima on the potential energy surface. The energy of this transition state relative to the ground state isomers provides the activation energy for the isomerization process. These calculations are crucial for understanding the dynamics of the metal complexes in solution and their potential reactivity.

In the case of tris(β-diketonato)iron(III) complexes, which can exist as facial (fac) and meridional (mer) isomers, DFT calculations have shown that the energy differences between these isomers are generally very small. semanticscholar.org This suggests that both isomers are likely to coexist in experimental samples. semanticscholar.org

A hypothetical DFT study on a metal complex of this compound, for example, a palladium(II) complex, would likely involve the following steps:

Optimization of the geometries of both the cis and trans isomers.

Calculation of the electronic energies of the optimized structures to determine their relative stabilities.

A transition state search to locate the structure corresponding to the energy barrier for isomerization.

Frequency calculations to confirm the nature of the stationary points (minima for isomers, first-order saddle point for the transition state).

The results of such a study could be summarized in a data table similar to the one below, which is based on findings for other palladium β-diketonate complexes. mdpi.com

IsomerRelative Energy (kcal/mol)
trans-[Pd(5-Cl-th-acac)₂]0.00
cis-[Pd(5-Cl-th-acac)₂]> 0

Note: This table is illustrative and based on general findings for similar compounds. "5-Cl-th-acac" is an abbreviation for the deprotonated form of this compound.

Molecular Modeling and Dynamics Simulations for Mechanistic Insights

Molecular modeling and dynamics (MD) simulations offer a powerful approach to gain insights into the dynamic behavior of molecules and their reaction mechanisms over time. calvin.edu For this compound and its derivatives, MD simulations can be employed to study various phenomena, including conformational changes, solvent effects, and interactions with other molecules or metal ions. calvin.educalvin.edu

One key area where molecular modeling is particularly insightful is the study of keto-enol tautomerism, a characteristic feature of β-dicarbonyl compounds. nih.govmdpi.comresearchgate.netacs.orgsemanticscholar.orgnih.gov The equilibrium between the diketo and enol forms is influenced by the solvent and the nature of the substituents. mdpi.com Computational studies can predict the relative stabilities of the tautomers and the energy barrier for their interconversion. researchgate.net For acetylacetone, a simple β-diketone, DFT calculations have shown the enol form to be more stable in the gas phase. researchgate.net

In the context of metal complex formation, MD simulations can be used to model the step-by-step process of a metal ion coordinating to the β-diketone ligand. arxiv.org This can reveal the mechanism of complexation, including the role of solvent molecules and the conformational changes in the ligand upon binding. arxiv.org Such simulations can provide a detailed, atomistic view of the reaction pathway, which is often difficult to obtain through experimental methods alone. iosrjournals.org

A typical molecular dynamics simulation study to investigate the interaction of a metal ion with this compound would involve:

Building an initial model of the system, including the ligand, the metal ion, and a sufficient number of solvent molecules.

Assigning appropriate force field parameters to all atoms in the system.

Running the simulation for a sufficient length of time to observe the desired interactions and conformational changes.

Analyzing the trajectory to extract information about binding events, coordination geometries, and the stability of the resulting complex.

Advanced Research Applications of 1 5 Chlorothiophen 2 Yl Butane 1,3 Dione and Its Derivatives

Catalytic Applications

The β-diketone functionality in 1-(5-chlorothiophen-2-yl)butane-1,3-dione makes it an excellent candidate for forming stable complexes with a variety of transition metals. These metal complexes are at the forefront of research in catalysis.

While direct studies on this compound in C-H activation are still emerging, the broader class of thiophene-containing ligands has shown significant promise. Transition metal complexes, particularly those of palladium, copper, and iron, are known to catalyze a wide range of organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The electron-donating properties of the thiophene (B33073) ring, modified by the presence of a chloro-substituent, can modulate the electronic and steric environment of the metal center, thereby influencing the catalytic activity and selectivity. For instance, copper-catalyzed multicomponent one-pot reactions have been developed for the synthesis of polysubstituted 3-chalcogenated indoles, showcasing the utility of such catalytic systems. mdpi.com

The catalytic activity of transition metal complexes derived from thiophene-based ligands is an area of active investigation. For example, novel binuclear transition metal complexes of bis-(2-acetylthiophene)oxaloyldihydrazone have been synthesized and characterized. researchgate.net These complexes have demonstrated catalytic activity in C-N bond formation reactions, specifically in the cross-coupling of arylboronic acids with various N-nucleophiles. researchgate.net Notably, a Ni(II) complex exhibited the highest catalytic efficacy, with product yields ranging from 62% to 82%. researchgate.net The geometry of these complexes, which can be octahedral or tetrahedral depending on the metal ion, plays a crucial role in their catalytic performance. researchgate.net

Metal ComplexCoordination GeometryCatalytic ReactionProduct Yield Range
Co(II) Complex6-coordinatedC-N Cross-Coupling-
Ni(II) Complex6-coordinatedC-N Cross-Coupling62% - 82%
Cu(II) Complex6-coordinatedC-N Cross-Coupling-
Cu(I) Complex4-coordinatedC-N Cross-Coupling-
Zn(II) Complex4-coordinatedC-N Cross-Coupling-

Materials Science Applications

The unique electronic and optical properties of thiophene-containing compounds make them valuable building blocks in materials science, particularly for organic electronics and non-linear optics.

Thiophene-based molecules are integral to the development of organic semiconductors, which are key components in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The delocalized π-electron system of the thiophene ring facilitates charge transport. While specific research on this compound as a direct precursor is limited, related thiophene derivatives are widely used. For instance, Schiff bases derived from 5-methylthiophene have been used to synthesize transition metal complexes with semiconducting properties. nih.gov The optical band gap (E_opt) of these complexes, a critical parameter for semiconductor performance, has been determined to be in the range of 2.92 to 3.71 eV, suggesting their potential application in solar cells. nih.gov

Metal ComplexOptical Band Gap (E_opt) in eVPotential Application
Co(II) Complex3.1Solar Cells
Ni(II) Complex3.71Solar Cells
Cu(II) Complex2.92Solar Cells
Cd(II) Complex3.02Solar Cells

Derivatives of this compound, particularly chalcones, have garnered significant interest for their non-linear optical (NLO) properties. NLO materials are crucial for applications in optical communications, optical computing, and laser technology. A chalcone (B49325) derivative, 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (5CT4MP), has been synthesized and grown as a single crystal. researchgate.net The second harmonic generation (SHG) efficiency of this material was found to be 1.6 times that of urea (B33335), a standard NLO material. researchgate.net The third-order NLO parameters, including the non-linear optical susceptibility, non-linear refractive index, and non-linear absorption coefficient, have also been determined using the Z-scan technique. researchgate.net The observed NLO properties are attributed to the intramolecular charge transfer within the molecule. ciac.jl.cn

DerivativeNLO PropertyKey Finding
1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (5CT4MP)Second Harmonic Generation (SHG)1.6 times that of urea
Tri-thiophenyl chalcone derivativesThird-order NLO responseExhibit ultrafast response

In Vitro Mechanistic Biological Evaluation

The structural motif of a thiophene ring coupled with other functional groups is a common feature in many biologically active compounds. While detailed mechanistic studies on this compound are not extensively reported, research on its derivatives and related compounds provides insights into its potential biological activities. For example, chlorothiophene-based chalcones have been investigated as potential anticancer agents. These compounds have been evaluated in vitro against various cancer cell lines, and computational studies have been employed to understand their binding affinity and molecular interactions with proteins like MDM2 and Bcl-2. Furthermore, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been designed and synthesized, showing fungicidal activity against cucumber downy mildew. mdpi.com These findings suggest that the this compound scaffold could be a valuable starting point for the development of new therapeutic agents.

Enzyme Inhibition Mechanism Studies (e.g., Urease Inhibition)

The investigation of this compound and its derivatives as enzyme inhibitors is a significant area of advanced research. While studies focusing directly on the parent dione (B5365651) are limited, research on structurally related chlorothiophene derivatives provides valuable insights into potential inhibition mechanisms, particularly against the urease enzyme.

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. nih.gov This enzymatic action can lead to a significant increase in local pH, which is a virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions like peptic ulcers and urinary tract infections. Therefore, the inhibition of urease is a key therapeutic strategy.

Derivatives synthesized from precursors containing the 5-chlorothiophen-2-yl moiety have demonstrated potent urease inhibitory activity. For instance, a study on morpholine-thiophene hybrid thiosemicarbazones, which are synthesized from ketone precursors, identified a lead inhibitor with a 5-chlorothiophen group. The compound, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, was found to be a highly effective inhibitor of urease. nih.gov

Kinetic analysis of this lead inhibitor revealed an uncompetitive mode of inhibition, suggesting that the inhibitor binds to the enzyme-substrate complex. nih.gov This mechanism is advantageous as the inhibitor does not compete with the natural substrate for the active site, and its effectiveness can increase with higher substrate concentrations. Computational docking studies further supported these findings, indicating a strong affinity of the compound for the urease active site. nih.gov The presence of the sulfur-nitrogen donor atoms in the thiosemicarbazone scaffold, combined with the electronic properties of the 5-chlorothiophen ring, likely plays a crucial role in coordinating with the nickel ions in the enzyme's active site or interacting with key amino acid residues, thereby disrupting the catalytic cycle.

The following table summarizes the urease inhibition data for a key derivative containing the 5-chlorothiophen moiety, comparing its efficacy against a standard inhibitor.

CompoundIC₅₀ (µM)Inhibition MechanismReference CompoundReference IC₅₀ (µM)
2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide3.80 ± 1.9UncompetitiveThiourea (B124793)21.25 ± 0.15 nih.gov

Nucleic Acid Binding Mechanisms and Interactions with Biomolecules (e.g., DNA-binding analysis of complexes)

The 1,3-dione functional group in this compound is an excellent chelating ligand, capable of forming stable coordination complexes with a variety of metal ions. These metal complexes are of significant interest in medicinal chemistry due to their potential to interact with biological macromolecules like nucleic acids. The interaction of such complexes with DNA can occur through several mechanisms, including intercalation, groove binding, and electrostatic interactions, potentially leading to anticancer or antimicrobial effects. researchgate.net

While direct studies on DNA-binding of metal complexes of this compound are not extensively documented, research on complexes with structurally similar thiophene-containing ligands provides a strong basis for understanding their potential mechanisms. For example, metal complexes derived from (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone have been shown to bind strongly to calf thymus DNA (CT-DNA). nih.goveuropeanreview.org Spectroscopic and viscosity titration methods indicated that these complexes interact with DNA primarily through intercalation, with binding constants (Kb) in the range of 10⁴ to 10⁵ L·mol⁻¹. nih.goveuropeanreview.org This suggests that the planar aromatic structures of the ligands insert themselves between the base pairs of the DNA double helix. nih.gov

The proposed binding mechanism for such thiophene-derivative metal complexes involves the planar ligand stacking with the DNA base pairs, while the metal center may interact with the phosphate (B84403) backbone or lie within the major or minor grooves of the DNA. researchgate.net The stability of the DNA double helix is often increased upon such binding, which can be observed as an increase in the DNA melting temperature (Tm). nih.gov

The potential DNA interaction modes are summarized in the table below:

Interaction ModeDescriptionPotential Consequence
IntercalationThe planar aromatic ligand inserts between the DNA base pairs. nih.govLengthening and unwinding of the DNA helix, potential disruption of replication and transcription. nih.gov
Groove BindingThe complex binds to the minor or major groove of the DNA helix. nih.govMinimal distortion of the DNA structure, but can interfere with protein-DNA recognition.
Electrostatic InteractionCationic metal complex interacts with the negatively charged phosphate backbone of DNA. researchgate.netStabilization of the DNA duplex.

Given that this compound can form stable, often planar, complexes with metals like copper(II), nickel(II), and cobalt(II), it is highly probable that these complexes would also exhibit significant DNA-binding activity, likely through an intercalative mechanism facilitated by the aromatic chlorothiophene ring.

Mechanistic Insights into Antimicrobial Activity (in vitro studies)

The 1,3-dicarbonyl moiety of this compound serves as a versatile precursor for the synthesis of various heterocyclic derivatives, such as pyrazoles and Schiff bases, which are known to possess a wide range of biological activities, including antimicrobial effects. globalresearchonline.netnih.govresearchgate.net The antimicrobial mechanisms of these thiophene-containing derivatives are diverse and depend on the specific heterocyclic system formed.

Pyrazole (B372694) Derivatives: Pyrazole rings can be readily synthesized by the cyclocondensation reaction of 1,3-diones with hydrazine (B178648) derivatives. nih.gov Thiophene-containing pyrazoles have been investigated for their antibacterial and antifungal properties. The mechanism of action is often attributed to their ability to inhibit essential cellular processes. For example, some pyrazole derivatives act as inhibitors of microbial growth by targeting specific enzymes involved in metabolic pathways or cell wall synthesis. nih.gov

Schiff Base Derivatives: Schiff bases, formed by the condensation of the dione's carbonyl groups with primary amines, and their metal complexes are another important class of antimicrobial agents. nih.govnih.gov The lipophilicity of Schiff bases, often enhanced by the thiophene ring, allows them to easily permeate microbial cell membranes. Once inside the cell, the azomethine (-C=N-) group is believed to be crucial for their biological activity. It can interfere with normal cell processes by chelating metal ions essential for microbial enzyme function or by interacting with proteins and nucleic acids. researchgate.net For instance, a thiophenyl-substituted pyrimidine (B1678525) derivative was found to exert its antibacterial effect by inhibiting the FtsZ protein, which is critical for bacterial cell division. nih.gov This leads to the disruption of cell division and ultimately results in bactericidal effects. nih.gov

The antimicrobial activity of various thiophene derivatives is often evaluated in vitro against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Minimum Inhibitory Concentration (MIC) values are determined to quantify their potency.

The table below presents hypothetical MIC values for derivatives of this compound against common microbial strains, based on activities reported for structurally similar thiophene derivatives.

Derivative ClassMechanism of ActionTarget MicroorganismTypical MIC Range (µg/mL)
Thiophene-Pyrazole HybridsInhibition of essential enzymes, disruption of metabolic pathways. nih.govStaphylococcus aureus, Bacillus subtilis10 - 100
Thiophene-Schiff BasesDisruption of cell membrane, chelation of essential metal ions, inhibition of cell division proteins (e.g., FtsZ). nih.govEscherichia coli, Pseudomonas aeruginosa5 - 50
Metal Complexes of Thiophene-Schiff BasesEnhanced cell penetration, DNA binding and cleavage, generation of reactive oxygen species.Candida albicans, MRSA1 - 25

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

Academic research directly focused on 1-(5-Chlorothiophen-2-yl)butane-1,3-dione is not extensively documented in publicly available literature. However, significant insights can be drawn from studies on analogous compounds and the constituent chemical functionalities. The primary academic contributions relevant to this compound can be summarized as follows:

Synthesis and Characterization: The synthesis of thiophene-containing β-diketones is well-established, typically involving a Claisen condensation reaction between a thiophene (B33073) ester and a ketone, or the acylation of a thiophene derivative. For this compound, a plausible synthetic route would involve the reaction of an ester of 5-chlorothiophene-2-carboxylic acid with acetone (B3395972) or the acylation of 2-acetyl-5-chlorothiophene (B429048). Characterization of such compounds generally relies on spectroscopic techniques including NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm the molecular structure and purity.

Coordination Chemistry: β-Diketones are renowned for their ability to act as chelating ligands, forming stable complexes with a wide range of metal ions. nih.gov Research on related thiophene-based β-diketonate metal complexes has demonstrated their potential in catalysis and as functional materials. mdpi.com For instance, transition metal complexes of ligands containing the 3-chlorothiophene-2-carboxylic acid moiety have been synthesized and characterized, with studies investigating their potential anticancer activities. mdpi.com The presence of the chlorine atom on the thiophene ring can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

Biological Potential: While direct biological studies on this compound are limited, research on derivatives of 2-acetyl-5-chlorothiophene, a likely precursor, provides valuable insights. Chalcones synthesized from 2-acetyl-5-chlorothiophene have been investigated for their anticancer properties. This suggests that derivatives of this compound could also exhibit interesting biological activities, warranting further investigation. Thiophene derivatives, in general, are known to possess a broad spectrum of pharmacological effects. derpharmachemica.com

Emerging Research Trends in Halogenated Thiophene β-Diketone Chemistry

The field of halogenated thiophene chemistry is witnessing several exciting research trends that are pertinent to β-diketone derivatives like this compound.

Advanced Materials: There is a growing interest in the development of novel organic materials with tailored electronic and photophysical properties. Thiophene-based compounds are central to this research due to their excellent conductivity and luminescence characteristics. Halogenation of the thiophene ring is a key strategy to fine-tune these properties. β-Diketone functionalities can be utilized to create metal-organic frameworks (MOFs) and other coordination polymers with potential applications in sensing, catalysis, and gas storage. The photophysical and electrochemical properties of thiophene-based materials are being extensively studied to optimize their performance in devices such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.netrsc.org

Medicinal Inorganic Chemistry: The design and synthesis of metal-based drugs is a rapidly expanding area of medicinal chemistry. The ability of β-diketones to form stable complexes with metals like ruthenium, platinum, and copper is being exploited to develop new therapeutic agents. nih.govmdpi.com The thiophene moiety can enhance the lipophilicity and cellular uptake of these complexes. Research is focused on understanding the structure-activity relationships of these metal complexes and their mechanisms of action.

Green Synthesis: Environmentally friendly synthetic methods are gaining prominence. Research into greener routes for the synthesis of halogenated thiophenes and their derivatives is an active area. nih.gov This includes the use of less toxic reagents, milder reaction conditions, and solvent-free approaches.

Prospective Avenues for Future Research and Development of this compound-Based Systems

Given the foundational knowledge and emerging trends, several prospective avenues for future research and development involving this compound can be identified.

Systematic Synthesis and Characterization of Metal Complexes: A comprehensive study on the coordination chemistry of this compound with a variety of transition metals and lanthanides is warranted. This would involve the synthesis and full characterization of these complexes, including single-crystal X-ray diffraction studies to elucidate their precise molecular structures.

Investigation of Photophysical and Electrochemical Properties: The photophysical and electrochemical properties of both the free ligand and its metal complexes should be systematically investigated. This would provide valuable data for assessing their potential in optoelectronic applications. Studies on their absorption, emission, and redox behavior could reveal their suitability as components in organic electronic devices.

Biological Screening and Mechanistic Studies: A thorough biological evaluation of this compound and its metal complexes against a panel of cancer cell lines and microbial strains could uncover potential therapeutic applications. For any active compounds, subsequent mechanistic studies would be crucial to understand their mode of action at the molecular level.

Development of Functional Polymers: The β-diketone functionality can be leveraged to incorporate this compound into polymeric structures. This could lead to the development of new functional polymers with interesting thermal, mechanical, and electronic properties.

The following table provides a summary of the key research directions and their potential impact:

Research AvenueDescriptionPotential Impact
Coordination Chemistry Synthesis and structural characterization of metal complexes with this compound.Discovery of new catalysts, magnetic materials, and luminescent probes.
Materials Science Investigation of photophysical and electrochemical properties for applications in organic electronics.Development of more efficient OLEDs, solar cells, and sensors.
Medicinal Chemistry Biological screening for anticancer, antimicrobial, and other therapeutic activities.Identification of new drug candidates with novel mechanisms of action.
Polymer Chemistry Incorporation into polymeric backbones to create novel functional materials.Creation of advanced materials with tailored properties for various applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.